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Compound of Interest
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Cat. No.: B085154 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the crystal structure

analysis of strontium phosphate, a material of significant interest in biomaterials science and

drug delivery systems. It details the crystallographic properties of its various polymorphic forms,

outlines the primary experimental protocols for structural characterization, and presents

quantitative data in a structured format. This document is intended to serve as a core reference

for researchers engaged in the synthesis, characterization, and application of strontium
phosphate-based materials.

Introduction to Strontium Phosphate
Strontium phosphate (Sr₃(PO₄)₂) is an inorganic compound that has garnered substantial

attention for its biocompatibility and its role in bone metabolism. It exists in several structural

forms, including orthophosphates, pyrophosphates, and metaphosphates, each with distinct

crystalline arrangements. The orthophosphate form, Sr₃(PO₄)₂, is particularly important and

exhibits polymorphism, primarily existing as low-temperature beta (β) and high-temperature

alpha (α) phases, as well as in an amorphous state. Understanding the precise crystal structure

of these phases is fundamental to controlling their physicochemical properties, such as

solubility, bioactivity, and drug loading capacity.

Polymorphic Forms and Crystal Structures
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The structural diversity of strontium phosphate gives rise to a range of compounds with

different crystal structures. The most studied forms are the orthophosphates, but other

stoichiometries like metaphosphates and pyrophosphates are also significant.

β-Strontium Orthophosphate (β-Sr₃(PO₄)₂): This is the stable form at room temperature. It

crystallizes in the trigonal system and is isostructural with β-tricalcium phosphate (β-TCP). Its

structure consists of isolated PO₄ tetrahedra linked by strontium ions. There are two distinct

strontium sites: one coordinated by six oxygen atoms and another in a 10-coordinate

geometry[1][2].

α-Strontium Orthophosphate (α-Sr₃(PO₄)₂): This is the high-temperature polymorph. It has a

hexagonal crystal structure[3]. The transition from the β to the α phase occurs at elevated

temperatures.

Strontium Metaphosphate (Sr(PO₃)₂): This form contains infinite chains of phosphate

tetrahedra. It is known to crystallize in several polymorphic forms, including a monoclinic

structure with the space group P2₁/c and a triclinic form (α-Sr(PO₃)₂)[4][5].

Strontium Pyrophosphate (Sr₂P₂O₇): This compound contains diphosphate (P₂O₇) groups. It

also exhibits polymorphism, with a low-temperature β-phase (tetragonal) and a high-

temperature α-phase (orthorhombic)[6].

Amorphous Strontium Phosphate (ASP): Non-crystalline strontium phosphate lacks long-

range atomic order. It is often a precursor in the synthesis of crystalline phases and is

characterized by broad, diffuse halos in X-ray diffraction patterns instead of sharp peaks.

Quantitative Crystallographic Data
The crystallographic parameters for the primary crystalline phases of strontium phosphate
are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Strontium Orthophosphate Polymorphs
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Parameter β-Sr₃(PO₄)₂ α-Sr₃(PO₄)₂

Formula Sr₃(PO₄)₂ Sr₃(PO₄)₂

Crystal System Trigonal (Rhombohedral) Hexagonal

Space Group R-3m (No. 166) Not specified in results

Lattice Constant a (Å) 5.3901[7] Not specified in results

Lattice Constant c (Å) 19.785[7] Not specified in results

Unit Cell Volume (Å³) 497.8[8] Not specified in results

Reference [2][7][8] [3]

Table 2: Crystallographic Data for Other Strontium Phosphate Compounds

Parameter
Strontium Metaphosphate
(monoclinic)

Strontium Pyrophosphate
(α-phase)

Formula Sr(PO₃)₂ Sr₂P₂O₇

Crystal System Monoclinic Orthorhombic

Space Group P2₁/c (No. 14) Pnma

Lattice Constant a (Å) 7.192 Not specified in results

Lattice Constant b (Å) 7.934 Not specified in results

Lattice Constant c (Å) 17.351 Not specified in results

Angle β (°) 90.66 90

Unit Cell Volume (Å³) 990.0 Not specified in results

Reference [4] [6]

Experimental Protocols for Structural Analysis
A multi-technique approach is essential for a thorough analysis of strontium phosphate
crystal structures. The primary methods are detailed below.
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X-Ray Diffraction (XRD)
X-ray diffraction is the cornerstone technique for identifying crystalline phases and determining

their structure.[9]

Principle: XRD is based on the constructive interference of monochromatic X-rays scattered

by the periodic arrangement of atoms in a crystal lattice, governed by Bragg's Law (nλ = 2d

sinθ)[10][11]. The resulting diffraction pattern is a fingerprint of the crystalline phase(s)

present.

Methodology:

Sample Preparation: The strontium phosphate material is finely ground to a

homogeneous powder (typically <10 µm particle size) to ensure a random orientation of

the crystallites. The powder is then mounted onto a flat sample holder.

Data Collection: A powder diffractometer equipped with a monochromatic X-ray source

(commonly Cu Kα radiation, λ ≈ 1.54 Å) is used[11]. The instrument scans through a range

of angles (2θ), recording the intensity of the diffracted X-rays at each angle[12][13]. A

typical scan might range from 10° to 80° 2θ with a step size of 0.02°.

Phase Identification: The experimental diffraction pattern is compared with standard

patterns from a reference database, such as the International Centre for Diffraction Data

(ICDD), to identify the crystalline phases present.

Rietveld Refinement
The Rietveld method is a powerful analytical procedure used to refine theoretical crystal

structure models against experimental powder diffraction data.[14][15]

Principle: The method employs a least-squares algorithm to minimize the difference between

a calculated diffraction profile and the measured experimental pattern[16][17]. This allows for

the precise determination of structural parameters.

Methodology:

Initial Model: An analysis begins with an approximate crystal structure model for each

phase identified by XRD, including space group, atomic coordinates, and initial lattice
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parameters.

Profile Fitting: A theoretical diffraction pattern is calculated based on the model. The

refinement process iteratively adjusts various parameters to achieve the best fit to the

experimental data.

Refinement Sequence: A sequential refinement is typically performed:

Scale factor and background coefficients.

Unit cell parameters.

Peak shape parameters (e.g., Gaussian and Lorentzian components) and peak width.

Atomic coordinates, site occupancy factors, and thermal parameters (atomic

displacement).

Analysis: The final refined model provides highly accurate quantitative data, including

lattice parameters, bond lengths, bond angles, and quantitative phase composition in

multiphase samples[18]. The quality of the fit is assessed using reliability factors (R-

factors) like Rwp and χ².

Spectroscopic Techniques
Vibrational and nuclear magnetic resonance spectroscopies provide complementary

information on local atomic environments and bonding.

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy:

Principle: These techniques probe the vibrational modes of the phosphate (PO₄³⁻)

tetrahedra. The frequencies of these modes are sensitive to the local symmetry, bond

strengths, and crystal structure. In aqueous solutions, the PO₄³⁻ ion exhibits symmetric

stretching (ν₁), symmetric bending (ν₂), antisymmetric stretching (ν₃), and antisymmetric

bending (ν₄) modes[19]. In a crystal, these modes can shift or split, providing a structural

fingerprint.

Methodology: A laser (Raman) or broadband infrared source (FTIR) is directed at the

sample. The scattered light (Raman) or transmitted/reflected light (FTIR) is analyzed to
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produce a spectrum of vibrational modes. For phosphate minerals, the most intense

Raman band typically corresponds to the PO₄³⁻ ν₁ symmetric stretching mode, found

around 950-1020 cm⁻¹[20][21].

³¹P Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) Spectroscopy:

Principle: ³¹P is a spin-½ nucleus with 100% natural abundance, making it an ideal probe

for NMR[22][23]. Solid-state ³¹P MAS NMR provides detailed information about the local

environment of phosphorus atoms, including the number of non-equivalent phosphorus

sites, their coordination, and the connectivity of phosphate tetrahedra[24][25].

Methodology: A powdered sample is packed into a rotor and spun at a high frequency

(typically >5 kHz) at the "magic angle" (54.74°) relative to the external magnetic field. This

spinning averages out anisotropic interactions, resulting in sharper spectral lines. The

resulting chemical shifts are highly sensitive to the local structure of the phosphate

groups[26].

Visualized Workflows and Relationships
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Caption: Experimental workflow for strontium phosphate crystal structure analysis.
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Caption: Phase relationships of strontium orthophosphate (Sr₃(PO₄)₂).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b085154#strontium-phosphate-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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